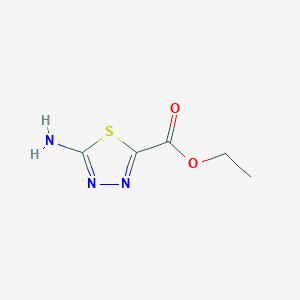

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate

説明

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate (CAS 64837-53-2) is a heterocyclic compound with the molecular formula C₅H₇N₃O₂S and a molecular weight of 173.193 g/mol . It features a 1,3,4-thiadiazole core substituted with an amino group at position 5 and an ethyl carboxylate ester at position 2. This compound is widely used as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and biologically active derivatives .

Key properties include:

特性

IUPAC Name |

ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVKRWIVXIPGKTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373421 | |

| Record name | ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64837-53-2 | |

| Record name | ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis from Hydrazinecarbothioamide and Ethyl 2-chloro-2-oxoacetate

| Step | Reaction Conditions | Procedure | Yield | Notes |

|---|---|---|---|---|

| 1 | 70°C, 5 hours | To a solution of hydrazinecarbothioamide (10 g, 54.8 mmol) in phosphorus oxychloride (POCl3, 25 mL), ethyl 2-chloro-2-oxoacetate (6.1 mL, 54.8 mmol) was added. The mixture was heated at 70°C with stirring for 5 hours. After completion, POCl3 was removed under vacuum. The residue was diluted with ice-cold water (150 mL), basified to pH 8 using saturated sodium bicarbonate, and extracted with ethyl acetate (200 mL). The organic layer was dried over sodium sulfate and evaporated to yield crude product. Purification by flash chromatography (silica gel, 2% methanol in dichloromethane) afforded this compound as a yellow solid. | 24% | Characterization by ^1H NMR (400 MHz, DMSO-d6): δ 7.94 (s, 2H), 4.29 (q, 2H), 1.27 (t, 3H); LC-MS m/z calculated for [M+H]^+ 174.03, found 174.1. |

This method is a classical cyclization approach where the thiosemicarbazide moiety reacts with the chlorooxoester under acidic conditions to form the thiadiazole ring with an amino substituent at position 5 and an ethyl ester at position 2.

Subsequent Functionalization via Grignard Reaction

This compound can be further transformed, for example, by reaction with ethylmagnesium bromide to yield substituted derivatives:

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Cyclization with POCl3 | Hydrazinecarbothioamide + Ethyl 2-chloro-2-oxoacetate | POCl3 | 70°C, 5 h | 24% | Classical method, yields amino-substituted thiadiazole |

| Lawesson's Reagent Cyclization | Ethyl 2-(2-acetylhydrazinyl)-2-oxoacetate | Lawesson's reagent | 75°C, 3 h | 28% (methyl derivative) | Sulfurization and ring closure; adaptable |

| Grignard Reaction | This compound | Ethylmagnesium bromide | 0°C to RT, overnight | Not specified | Functionalization of ester group |

Research Findings and Considerations

The cyclization using POCl3 is a well-documented route to form the 1,3,4-thiadiazole ring with an amino substituent at position 5 and an ethyl ester at position 2, though the yield is moderate (~24%).

Lawesson's reagent is effective for thiadiazole ring formation via thionation but is more commonly reported for methyl-substituted derivatives; adaptation to amino-substituted compounds may require optimization.

The amino group at position 5 remains reactive and allows further chemical transformations, such as nucleophilic additions or coupling reactions, expanding the utility of the compound in synthetic chemistry.

Purification typically involves flash chromatography on silica gel with solvent systems such as methanol/dichloromethane or petroleum ether/ethyl acetate mixtures.

Characterization data such as ^1H NMR and LC-MS confirm the structure and purity of the synthesized compound.

化学反応の分析

Types of Reactions

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiadiazole derivatives, depending on the specific reaction conditions and reagents used.

科学的研究の応用

Pharmaceutical Development

EATC is primarily recognized for its potential in synthesizing novel pharmaceuticals. Its derivatives have been investigated for antimicrobial and anti-inflammatory properties, making them candidates for developing new antibiotics and treatments for infections.

- Anticancer Activity : Research has shown that EATC derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and hepatocarcinoma (SMMC-7721). For instance, certain derivatives demonstrated growth inhibition with IC50 values ranging from 0.74 to 10.0 μg/mL against human colon cancer cell lines .

- Mechanism of Action : The anticancer activity is attributed to the ability of these compounds to induce apoptosis in cancer cells without affecting normal cells, as evidenced by studies using MTT assays .

Agricultural Chemistry

In agricultural applications, EATC serves as a building block for developing new agrochemicals, particularly fungicides and herbicides. Its role in enhancing crop protection and yield is significant.

- Fungicidal Activity : EATC derivatives have been evaluated for their effectiveness against various plant pathogens, showing promising results in inhibiting fungal growth. This application is crucial for improving agricultural productivity and sustainability .

Material Science

EATC is also utilized in material science, particularly in the formulation of specialty polymers and coatings.

- Durability Enhancements : The incorporation of EATC into polymer matrices has been shown to improve the mechanical properties and environmental resistance of materials. This makes it suitable for applications requiring enhanced durability .

Analytical Chemistry

In analytical chemistry, EATC acts as a reagent in various methods for detecting and quantifying chemical species.

- Reagent Applications : Its unique chemical properties allow it to be used effectively in complex mixture analyses, aiding researchers in identifying trace amounts of substances within samples .

Biotechnology

Biotechnological applications of EATC involve its investigation in biocatalysis.

- Enzymatic Reactions : Research suggests that EATC can enhance the efficiency of enzymatic reactions, potentially leading to more effective industrial processes .

Case Studies

Several case studies have highlighted the efficacy of EATC and its derivatives:

| Case Study | Description |

|---|---|

| Case Study 1 | A derivative was tested against E. coli, showing a minimum inhibitory concentration (MIC) comparable to established antibiotics. |

| Case Study 2 | In vivo studies demonstrated that a specific derivative significantly reduced tumor growth in xenograft models for breast cancer. |

作用機序

The mechanism of action of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, the compound may inhibit the synthesis of bacterial cell walls by targeting key enzymes involved in peptidoglycan synthesis . In anticancer research, it may interfere with cellular signaling pathways that regulate cell proliferation and apoptosis .

類似化合物との比較

Substituent Variations in the 1,3,4-Thiadiazole Core

The biological and chemical properties of 1,3,4-thiadiazoles are highly dependent on substituents. Below is a comparative analysis of Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate and its analogs:

Key Observations :

- Amino Group Advantage: The -NH₂ group in this compound allows for diverse derivatization (e.g., bromination to yield Ethyl 5-bromo derivatives) . In contrast, halogenated analogs (-Cl, -Br) are less reactive toward nucleophilic substitutions but serve as electrophilic partners in cross-coupling reactions .

- Thermal Stability: Electron-withdrawing substituents (e.g., imino groups in 11a) correlate with higher melting points, suggesting stronger intermolecular interactions .

生物活性

Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound recognized for its diverse biological activities, particularly in the fields of pharmacology and agriculture. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a five-membered thiadiazole ring that includes sulfur and nitrogen atoms. Its molecular formula is with a molecular weight of 173.19 g/mol. The presence of an amino group enhances its reactivity and potential for further chemical modifications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown inhibitory effects against various bacteria and fungi:

- Bacterial Inhibition : Studies have reported that this compound effectively inhibits the growth of Klebsiella pneumoniae, Staphylococcus aureus, Shigella flexneri, and Candida albicans .

- Mechanism of Action : The mechanism involves interaction with key biological targets such as DNA and specific proteins involved in bacterial metabolism. Molecular docking studies suggest that the compound binds effectively to the active sites of these targets .

Anticancer Activity

This compound has also been investigated for its anticancer properties:

- Cell Line Studies : In vitro studies demonstrated that derivatives of this compound exhibit promising activity against cancer cell lines such as HepG-2 (liver cancer) and A-549 (lung cancer), with reported IC50 values indicating effective cytotoxicity .

- Mechanism : The anticancer activity is attributed to the inhibition of RNA and DNA synthesis without affecting protein synthesis, targeting key pathways involved in tumorigenesis .

Synthesis Methods

The synthesis of this compound typically involves the reaction of appropriate thiadiazole precursors with ethyl chloroacetate or similar reagents under controlled conditions. The process can be summarized as follows:

- Preparation of Thiadiazole Ring : Initial synthesis involves forming the thiadiazole ring through cyclization reactions.

- Substitution Reactions : Subsequent reactions introduce the amino and carboxylate groups to yield the final product.

- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure .

Pharmaceutical Development

Due to its broad spectrum of biological activities, this compound serves as a lead compound in drug discovery for developing new antimicrobial and anti-inflammatory agents. Its unique structure allows for modifications that enhance efficacy against resistant strains of pathogens .

Agricultural Chemistry

In agricultural research, this compound is explored as a building block for developing novel agrochemicals, particularly fungicides and herbicides that improve crop protection and yield .

Comparative Analysis with Similar Compounds

The table below summarizes the biological activity of this compound compared to structurally similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Contains both amino and carboxylate groups |

| Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | Moderate | Low | Chlorine substituent enhances reactivity |

| Ethyl 5-bromo-1,3,4-thiadiazole-2-carboxylate | Moderate | Low | Bromine provides different electronic properties |

| 2-Amino-5-methyl-1,3,4-thiadiazole | Low | High | Methyl group increases lipophilicity |

Q & A

Q. What are the established synthetic routes for Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate?

The synthesis typically involves heterocyclization of thiosemicarbazide derivatives. A validated two-step procedure includes:

Formation of the thiadiazole core : Reacting thiosemicarbazide with carbon disulfide (CS₂) in ethanol under reflux to yield 5-amino-1,3,4-thiadiazole-2-thiol .

Alkylation : Treating the thiol intermediate with ethyl bromoacetate in the presence of potassium hydroxide to introduce the ethyl ester group .

Key validation methods: Purity is confirmed via TLC, and structural integrity by ¹H NMR, IR spectroscopy, and elemental analysis .

Q. How is the structural characterization of this compound performed?

Standard characterization includes:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm hydrogen/carbon environments and substituent positions.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, NH₂ bands at ~3300 cm⁻¹) .

- Mass Spectrometry (MS) : Determines molecular weight (m/z = 173.193 for C₅H₇N₃O₂S) and fragmentation patterns .

Q. What are the primary biological activities reported for this compound?

this compound exhibits:

- Anticancer potential : Inhibits cancer cell proliferation in vitro, likely through enzyme inhibition or receptor modulation .

- Antimicrobial activity : Structural analogs show efficacy against bacterial/fungal strains .

Note: Activity varies with substituents; the amino group enhances reactivity and target interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

- Reaction scalability : Evidence from gram-to-kilogram scale syntheses of analogs suggests using mild conditions (e.g., room temperature) and tert-butyl nitrite for diazotization .

- Purification : Column chromatography or recrystallization improves yield and purity. For example, Sandmeyer bromination achieved 71% yield for a brominated analog .

Q. How do structural modifications influence biological activity?

A comparative analysis of thiadiazole derivatives reveals:

| Substituent | Biological Activity | Key Difference |

|---|---|---|

| Amino group (target) | Anticancer | High reactivity due to NH₂ |

| Bromine | Antimicrobial | Halogen enhances electrophilicity |

| Cyanoimino group | Anticonvulsant | Altered electronic properties |

| Methodological insight: Introduce electron-withdrawing groups (e.g., cyano) to enhance target binding; chlorine substituents improve lipophilicity and membrane penetration . |

Q. How can contradictions in biological data across studies be resolved?

- Assay variability : Standardize in vitro protocols (e.g., consistent cell lines, incubation times). For instance, anticancer activity discrepancies may arise from using different cancer models (e.g., MCF-7 vs. HeLa cells) .

- Structural confirmation : Ensure synthesized compounds match intended structures via XRD or advanced NMR techniques to rule out impurities .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Docking simulations : Model interactions with biological targets (e.g., EGFR kinase) to predict binding affinity .

- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。